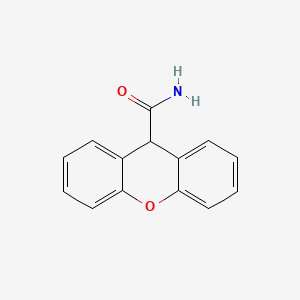

9H-xanthene-9-carboxamide

Description

General Overview of the Xanthene Scaffold in Chemical Biology and Medicinal Chemistry

The xanthene scaffold, a tricyclic structure incorporating an oxygen atom, is a cornerstone in medicinal chemistry and chemical biology. researchgate.netnih.gov This dibenzo[b,e]pyran core is found in a few naturally occurring compounds and serves as a versatile framework for synthetic molecules with a wide array of biological activities. researchgate.net Xanthene derivatives have been investigated for their potential as antitumor, antimicrobial, neuroprotective, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.netijrpc.com The versatility of the xanthene nucleus allows for substitutions at various positions, particularly at the 9-position, which significantly influences the compound's physicochemical properties and biological applications. researchgate.netnih.gov Furthermore, the rigid and conjugated system of xanthenes often imparts fluorescent properties, making them valuable as probes in bioimaging and analytical techniques. researchgate.net

Significance of the Carboxamide Functional Group in Pharmacophore Design

The carboxamide group (-CONH-) is a critical functional group in the design of pharmacophores, which are the essential steric and electronic features required for a molecule to interact with a specific biological target. jocpr.comwikipedia.org This group's stability and its capacity to form hydrogen bonds are key to its role in drug-target interactions. jocpr.com The amide bond is a fundamental component of peptides and proteins, and its presence in drug molecules can mimic these natural interactions. jocpr.com In drug discovery, carboxamides are frequently employed to enhance the binding affinity of a compound to its target, improve metabolic stability, and modulate pharmacokinetic properties. jocpr.comnih.gov

Scope and Research Focus of 9H-Xanthene-9-carboxamide Investigations

Research into this compound and its derivatives primarily centers on synthesizing novel compounds and evaluating their potential as therapeutic agents. The core structure, combining the xanthene scaffold with the carboxamide functional group, provides a rich platform for chemical modification. nih.govevitachem.com Investigations often involve creating a library of derivatives by introducing various substituents to the xanthene ring or the carboxamide nitrogen. nih.gov These derivatives are then screened for a range of biological activities, with a significant focus on anticancer and antimicrobial properties. smolecule.comsmolecule.com Structure-activity relationship (SAR) studies are a crucial aspect of this research, aiming to understand how specific structural modifications influence biological efficacy. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDLKOCAEPRSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352392 | |

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5813-90-1 | |

| Record name | 9H-Xanthene-9-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9h Xanthene 9 Carboxamide and Its Derivatives

Established Synthetic Pathways for the Xanthene Core

The synthesis of the tricyclic xanthene framework, characterized by a central dibenzo[b,e]pyran system, is a foundational step in accessing 9H-xanthene-9-carboxamide. nih.gov This structure is prevalent in many natural products and synthetic molecules, driving the development of numerous synthetic routes. nih.govscielo.br These pathways often involve the assembly of the pyran ring fused between two benzene (B151609) rings, with modifications to the precursor molecules allowing for a wide variety of derivatives. researchgate.netmdpi.com

Formation of the Central Pyran Ring System

The construction of the central pyran ring is the cornerstone of xanthene synthesis. A common and effective strategy involves the cycloaddition reaction between a 1,3-dicarbonyl compound and an aldehyde. scielo.br This process generates a reactive α,β-unsaturated intermediate, which subsequently reacts with a suitable nucleophile to close the pyran ring. scielo.br

Another widely employed method involves the cyclization of 2,2'-dioxygenated benzophenone (B1666685) precursors. This intramolecular reaction can proceed through nucleophilic substitution or an addition-elimination mechanism to form the heterocyclic pyran ring. up.pt Similarly, 2-aryloxybenzoic acids can undergo electrophilic cycloacylation to yield the xanthene skeleton. up.pt More contemporary, greener methods have also been developed, utilizing multicomponent reactions that can form the xanthene structure in a single step from simple starting materials, often under the influence of an eco-friendly catalyst. nih.gov One such mechanism proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and finally, a cyclization step to furnish the pyran ring. nih.gov

A notable pathway involves the generation of ortho-quinone methides (o-QMs) as highly reactive intermediates. These can undergo an oxa-Diels-Alder reaction with dienophiles like styrenes or enaminoketones, followed by an elimination step, to construct the pyran ring system characteristic of xanthenes. scielo.brresearchgate.net

Functionalization at the 9-Position of the Xanthene Nucleus

The chemical properties and biological applications of xanthene derivatives are heavily influenced by the substituent at the 9-position of the nucleus. researchgate.netresearchgate.net Consequently, significant research has been dedicated to developing methods for introducing functional groups at this specific location. researchgate.net

For the synthesis of this compound, the key intermediate is 9H-xanthene-9-carboxylic acid. The introduction of the carboxylic acid group at the 9-position is a critical functionalization step. While various groups can be installed, the pathway via the carboxylic acid is the most direct route to the target carboxamide. This intermediate serves as a versatile handle for further chemical transformations, including the amide bond formation discussed in the following sections. researchgate.netsciforum.net The modification of xanthones, which possess a carbonyl group at the 9-position, represents a straightforward procedure to obtain a variety of 9-substituted xanthenes, including the desired carboxylic acid derivative through appropriate chemical conversion. researchgate.net

Approaches for Carboxamide Moiety Introduction at the 9-Position

The conversion of 9H-xanthene-9-carboxylic acid into the corresponding carboxamide is a pivotal transformation. This step is typically achieved by forming an amide bond between the carboxylic acid and an amine source, such as ammonia (B1221849) or a primary/secondary amine, to yield the desired this compound or its N-substituted derivatives. researchgate.net This amidation is a well-explored and reliable methodology in the synthesis of bioactive xanthene compounds. evitachem.comevitachem.com

Amide Bond Formation Strategies

The formation of the amide linkage from 9H-xanthene-9-carboxylic acid generally follows two principal strategies: the direct coupling of the carboxylic acid with an amine using activating agents, or a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride followed by amination. researchgate.netunimi.it Both methods are widely used and offer distinct advantages depending on the specific substrate and desired scale of the reaction.

The direct formation of an amide bond from a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to "activate" the carboxylic acid. nih.gov

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activating agents. evitachem.comsmolecule.compeptide.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate acts as a good leaving group and is readily attacked by the amine nucleophile to form the amide bond. libretexts.org

The efficiency of these coupling reactions can be enhanced by the use of additives and catalysts. 4-(N,N-dimethylamino)pyridine (DMAP) can function as an acyl transfer catalyst, reacting with the activated intermediate to form a highly reactive acyliminium ion, which then rapidly reacts with the amine. nih.govglobalresearchonline.net Other additives, like 1-hydroxybenzotriazole (B26582) (HOBt), are often included. HOBt reacts with the O-acylisourea intermediate to form a reactive HOBt ester, which is less prone to side reactions and helps to minimize racemization if chiral centers are present. nih.govpeptide.com

Table 1: Common Coupling Reagents and Additives

| Reagent/Additive | Abbreviation | Role | Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Activating Agent | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Activating Agent | Water-soluble urea |

| 4-(N,N-Dimethylamino)pyridine | DMAP | Catalyst | - |

An alternative, robust strategy for amide synthesis involves converting the carboxylic acid into a more reactive acyl chloride. researchgate.net Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution with amines to form amides. scribd.com

This conversion is typically achieved by treating the carboxylic acid with a chlorinating agent. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uk Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk

Once the 9H-xanthene-9-carbonyl chloride is formed, it is reacted directly with ammonia or a suitable primary or secondary amine. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nitrogen nucleophile, leading to the displacement of the chloride ion and the formation of the stable amide bond. scribd.com

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Reaction Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9H-xanthene-9-carboxylic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-(N,N-Dimethylamino)pyridine (DMAP) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Thionyl chloride |

| Phosphorus(V) chloride |

| Phosphorus(III) chloride |

| N-(cyanomethyl)-9H-xanthene-9-carboxamide |

| N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide |

| 4-bromo-3-methylaniline (B1294692) |

| Dicyclohexylurea (DCU) |

| Sulfur dioxide |

| Hydrogen chloride |

| Phosphorus trichloride (B1173362) oxide |

Solvent and Reaction Condition Optimization

The efficient synthesis of this compound and its derivatives hinges on the optimization of reaction conditions, including the choice of solvent and catalyst.

The synthesis of N-(cyanomethyl)-9H-xanthene-9-carboxamide is typically achieved by reacting 9H-xanthene-9-carboxylic acid with cyanomethylamine. evitachem.com This amidation is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane. evitachem.com The reaction is generally performed at temperatures between 0 and 25 degrees Celsius. evitachem.com

For the synthesis of various xanthene derivatives, researchers have explored different catalytic systems and solvent conditions to improve yields and reaction times. For instance, the use of a copper-immobilized on amine-modified NaY catalyst in ethanol (B145695) at 60 °C has been shown to be effective for the synthesis of certain xanthene derivatives, with optimal results achieved using 30 mg of the catalyst. chemmethod.com In some cases, solvent-free conditions have been found to significantly accelerate reaction rates. researchgate.net For example, the use of an iron oxide nanocatalyst under solventless conditions has been reported for the preparation of 1,8-dioxo-octahydroxanthenes, offering high yields and short reaction times. researchgate.net

Microwave-assisted synthesis has also emerged as a valuable technique. The condensation of aromatic aldehydes with 1,3-cyclohexanedione (B196179) using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst in ethanol under microwave irradiation leads to the formation of xanthene derivatives in very short reaction times. researchgate.net

The table below summarizes the optimization of various reaction parameters for the synthesis of xanthene derivatives.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| NaY (10 mg) | CH2Cl2 | Room Temp | 120 | Trace |

| CPS-NaY (10 mg) | CH2Cl2 | Room Temp | 120 | Trace |

| Cu@NNPS-NaY (30 mg) | EtOH | 60 | 10-60 | 84-97 |

| FeNP@SBA-15 | Solventless | 100 | 30 | High |

| TBAHS | EtOH | N/A (Microwave) | Short | High |

Data sourced from multiple studies on xanthene synthesis. chemmethod.comresearchgate.net

Synthesis of Derivatized this compound Analogues

The synthesis of derivatized this compound analogues is crucial for exploring their biological activities. researchgate.net Modifications are typically made at the amide nitrogen or on the xanthene ring itself. researchgate.netresearchgate.net

Strategies for N-Substituted Carboxamides

A primary strategy for creating diverse analogues involves the formation of N-substituted carboxamides. This is commonly achieved by first converting 9H-xanthene-9-carboxylic acid to its acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, coupling agents like carbonyldiimidazole (CDI) can be used to directly form the amide bond. researchgate.net

The introduction of aromatic and heteroaromatic moieties to the N-position of the carboxamide has been a key area of investigation. This is typically accomplished by reacting 9H-xanthene-9-carboxylic acid with the corresponding aromatic or heteroaromatic amine. evitachem.com For example, N-(4-bromo-3-methylphenyl)-9H-xanthene-9-carboxamide is synthesized from 4-bromo-3-methylaniline and 9H-xanthene-9-carboxylic acid. evitachem.com

The synthesis of N-substituted dibenzo[a,j]xanthene-3,11-dicarboxamides has also been explored for their potential in inhibiting cancer cell growth. researchgate.net Heterocyclic systems like 1,2,4-oxadiazoles and tetrazoles have been incorporated to create potent modulators of mGlu1 receptors. acs.org

The following table provides examples of N-aromatic and N-heteroaromatic substituted 9H-xanthene-9-carboxamides and their synthetic precursors.

| N-Substituent | Precursor Amine |

| 4-bromo-3-methylphenyl | 4-bromo-3-methylaniline |

| 4-(4-fluorophenyl)-1,3-thiazol-2-yl | 2-amino-4-(4-fluorophenyl)-1,3-thiazole |

| (5-(p-tolyl)isoxazol-3-yl)methyl | (5-(p-tolyl)isoxazol-3-yl)methanamine |

This table is a representation of synthetic strategies and does not imply these specific reactions have been published. evitachem.com

Modifications involving the incorporation of aliphatic chains at the N-position of the carboxamide have also been investigated. These modifications can influence the compound's lipophilicity and interaction with biological targets. ontosight.ai For instance, N-aliphatic substituted thioureas have been used to synthesize 5-aminotetrazoles, which can then be potentially incorporated into the this compound structure. acs.org

An example of an aliphatic chain modification is seen in the synthesis of '[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 9H-xanthene-9-carboxylate', which features a side chain containing a thiolan ring. ontosight.ai

Modifications on the Xanthene Ring System for Structure-Activity Relationship Studies

Modifications to the tricyclic xanthene ring system are essential for conducting comprehensive structure-activity relationship (SAR) studies. researchgate.net These modifications can involve the introduction of various substituents onto the aromatic rings of the xanthene core.

For example, a series of substituted xanthenes were synthesized to evaluate their cytotoxicity against cancer cells. researchgate.net In one study, the incorporation of a 7-fluoro substituent on a [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide was suggested to potentially increase potency. researchgate.net

Another approach involves the synthesis of hybrid molecules containing both the xanthone (B1684191) (9H-xanthen-9-one) and sulfonamide moieties. nih.gov In this case, modifications are made to the xanthone ring, such as the introduction of a nitro group which is then reduced to an amine to allow for the attachment of a benzenesulfonamide (B165840) group. nih.gov

The following table highlights some modifications made to the xanthene ring and their intended purpose.

| Modification | Position on Xanthene Ring | Purpose |

| Fluoro group | 7 | Potentially increase anticancer potency |

| Benzenesulfonamide | 4 (of xanthone) | Create hybrid anticancer agents |

| Hydroxy, Methoxy, Methyl | Various | Explore SAR for various biological activities |

Data compiled from studies on xanthene and xanthone derivatives. researchgate.netnih.govnih.govmdpi.com

Chemo- and Regioselectivity Considerations in Derivative Synthesis

The synthesis of complex this compound derivatives often requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the synthesis of piperidine (B6355638) derivatives, which can be analogous to certain heterocyclic substitutions on the xanthene core, ligand-controlled regioselective diamination of alkenes has been demonstrated. mdpi.com Similarly, in the synthesis of substituted pyridines, hydrogenation can be achieved with high diastereoselectivity. mdpi.com

When multiple reactive sites are present on the xanthene scaffold or the substituting moieties, protecting groups may be necessary to ensure the desired reaction occurs. The choice of catalyst can also play a crucial role in controlling the selectivity of a reaction. For instance, different palladium catalysts can lead to different outcomes in the hydrogenation of bromopyridine derivatives. mdpi.com

In the context of polycyclic heteroaromatic compounds, which share structural similarities with substituted xanthenes, nucleophilic condensations are important annulation reactions where selectivity is key. acs.org The synthesis of complex systems often involves multi-step sequences where the order of reactions is critical to achieving the desired regiochemistry.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound and its derivatives. encyclopedia.pubscholarsresearchlibrary.com These approaches focus on enhancing reaction efficiency, minimizing waste, and utilizing less hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly and reusable catalysts, and the use of green solvents such as water and ethanol. encyclopedia.pubresearchgate.netmdpi.com While much of the research focuses on the formation of the core xanthene scaffold, these methods are foundational for the subsequent green synthesis of this compound, which is typically derived from the key intermediate, xanthene-9-carboxylic acid. researchgate.netsmolecule.com

The synthesis of the xanthene nucleus, the structural core of the target compound, is often the primary focus of green synthetic methodologies. researchgate.net Traditional methods often involve harsh conditions, toxic catalysts, and volatile organic solvents. In contrast, green approaches offer significant advantages by reducing reaction times, improving product yields, and simplifying work-up procedures. encyclopedia.pub

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. encyclopedia.pubmdpi.com This technique has been successfully applied to the synthesis of various xanthene derivatives.

One notable method involves the one-pot condensation of substituted aryl aldehydes and resorcinol (B1680541) using sulfamic acid as a catalyst in water. arabjchem.orgcore.ac.uk This approach avoids hazardous organic solvents and utilizes an inexpensive, effective catalyst. The reactions are completed within minutes under microwave irradiation, affording good yields of 9-aryl-9H-xanthene-3,6-diol derivatives. arabjchem.orgcore.ac.uk Another green protocol uses montmorillonite (B579905) K-10 clay, a reusable and environmentally benign catalyst, for the solvent-free synthesis of xanthene derivatives from aldehydes and β-naphthol under microwave irradiation. tandfonline.com This method is advantageous for its operational simplicity and the recyclability of the catalyst. tandfonline.com

| Catalyst | Reactants | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |

| Sulfamic acid | Resorcinol, Aromatic aldehydes | Microwave (350W) | Water | Not Specified | Good | arabjchem.org, core.ac.uk |

| Montmorillonite K-10 | β-naphthol, Aldehydes | Microwave | Solvent-free | 4–6 min | High | tandfonline.com |

| Zr-based MOF | Aldehydes, Dimedone | Microwave | Not Specified | Not Specified | High | rsc.org |

| Cu(II)-Fur-APTES/GO | Aldehydes, Dimedone | Conventional | Water/Ethanol | 10-30 min | 85-96% | acs.org |

This table summarizes various green catalytic systems for the synthesis of the xanthene core.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable pathway for synthesizing xanthene derivatives. nih.govdokumen.pub Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov

Several eco-friendly protocols utilizing ultrasound have been developed. For instance, the synthesis of functionalized xanthenes has been achieved through a three-component reaction of 2-naphthol, dimedone, and various aldehydes using Zirconium tetrachloride (ZrCl₄) as a catalyst in ethanol under ultrasonic irradiation. nih.gov This method provides high yields (75–95%) in relatively short reaction times (70–82 minutes). nih.gov Another efficient method employs Zinc acetate (B1210297) (Zn(OAc)₂) as a catalyst for the reaction between aromatic aldehydes and cyclic diketones in ethanol, yielding products in 15–45 minutes with 84–95% yields. nih.gov The use of nanocatalysts, such as Fe₃O₄ nanoparticles, in water under sonication also represents a green and efficient approach, with the added benefit of easy magnetic recovery and reuse of the catalyst. researchgate.net

| Catalyst | Reactants | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |

| ZrCl₄ | 2-Naphthol, Dimedone, Aldehydes | Ultrasound | Ethanol | 70–82 min | 75–95% | nih.gov |

| Zn(OAc)₂ | Aromatic aldehydes, Cyclic diketones | Ultrasound | Ethanol | 15–45 min | 84–95% | nih.gov |

| Fe₃O₄/PEG/Succinic Anhydride | Benzaldehydes, 2-hydroxynaphthalene-1,4-dione, 2-naphthol | Ultrasound (60W) | Ethanol | 15–35 min | 74–96% | nih.gov |

| Perchloric acid (HClO₄) | Aryl aldehydes, β-naphthol | Ultrasound | Glacial acetic acid | 30–90 min | 90–98% | nih.gov |

| P(4-VPH)HSO₄ | Aryl aldehydes, 2-naphthol | Ultrasound | Ethanol | 20 min | 87–97% | nih.gov |

This table presents detailed findings on ultrasound-assisted synthesis of xanthene derivatives.

From Xanthene Precursors to this compound

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation of 9H-Xanthene-9-carboxamide and Derivatives

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For this compound and its derivatives, ¹H NMR spectra typically show characteristic signals for the protons of the xanthene core in the aromatic region (approximately δ 6.8–7.5 ppm). vulcanchem.comvulcanchem.com The specific chemical shifts and splitting patterns of these protons can confirm the substitution pattern on the xanthene ring system. The proton of the carboxamide group (-CONH-) often appears as a distinct signal, with its chemical shift influenced by solvent and hydrogen bonding interactions. vulcanchem.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The signals for the carbons in the xanthene rings appear in the aromatic region of the spectrum, while the carbonyl carbon of the carboxamide group gives a characteristic signal at a lower field. libretexts.org For instance, in N-isopropyl-9H-xanthene-9-carboxamide, the carbon signals can be clearly assigned. spectrabase.com The analysis of both ¹H and ¹³C NMR spectra is often essential for unambiguously determining the structure of complex xanthene derivatives. mdpi.com

Table 1: Representative NMR Data for Xanthene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide | ¹H | 6.8–7.5 (xanthene), 7.9–8.2 (chloro-cyanophenyl) | vulcanchem.com |

| N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide | ¹H | 6.8–7.5 (xanthene), 7.2–8.1 (benzofuran), 10.2–10.5 (amide NH) | vulcanchem.com |

| 9H-xanthene-9-carboxylic acid | ¹H | - | beilstein-journals.orgchemicalbook.com |

| 9H-xanthene-9-carboxylic acid | ¹³C | - | beilstein-journals.orgchemicalbook.com |

| N-isopropyl-9H-xanthene-9-carboxamide | ¹³C | - | spectrabase.com |

This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai For this compound, with a molecular formula of C₁₄H₁₁NO₂, the expected molecular weight is approximately 225.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. mdpi.com

Mass spectrometry is also crucial for assessing the purity of a synthesized compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities from the main compound and provide their molecular weights, aiding in their identification. bldpharm.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ontosight.ai In the IR spectrum of this compound and its derivatives, characteristic absorption bands are expected. worldscientific.comscielo.org.mxresearchgate.net

Key expected IR absorptions include:

N-H stretching of the amide group, typically in the region of 3400-3200 cm⁻¹.

C=O stretching of the amide carbonyl group, which is a strong band usually found between 1680 and 1630 cm⁻¹. For some xanthene-carboxamide analogs, this peak is observed in the 1680–1650 cm⁻¹ range. vulcanchem.com

C-O-C stretching of the ether linkage in the xanthene ring, typically around 1250-1000 cm⁻¹. vulcanchem.com

Aromatic C-H stretching above 3000 cm⁻¹. vulcanchem.com

The presence and position of these bands provide strong evidence for the successful synthesis of the target molecule. smolecule.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Amide C=O | 1680–1650 | vulcanchem.com |

| Aromatic C–H | 3100–3000 | vulcanchem.com |

| Benzofuran C–O–C | 1250–1150 | vulcanchem.com |

This table provides general ranges, and specific values can vary.

Theoretical and Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, reactivity, and conformational preferences of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound and its derivatives, DFT calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.netsrce.hr

Calculate electronic properties: Determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Predict spectroscopic properties: Simulating IR and NMR spectra, which can aid in the interpretation of experimental data. researchgate.net

Studies on related xanthene derivatives have successfully used DFT to understand their structure and reactivity. researchgate.netsrce.hr For instance, DFT calculations have been used to study the binding affinity of xanthene compounds to DNA. srce.hr

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For flexible molecules, MD simulations can provide valuable information about their conformational landscape.

While the xanthene core of this compound is relatively rigid, the carboxamide substituent can exhibit rotational freedom. vulcanchem.com MD simulations can be used to:

Explore different conformations: Identify the most stable conformations of the molecule in different environments (e.g., in solution).

Study dynamic processes: Investigate the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules.

Conformational analysis of related carboxamides has been performed using a combination of NMR spectroscopy and computational methods to understand the rotational barriers and preferred conformations. nih.govmdpi.com Such studies are crucial for understanding how these molecules might interact with biological targets.

In Silico Prediction of Biological Activity and ADMET Properties

In contemporary drug discovery and chemical biology, in silico methods are indispensable for the early-stage evaluation of promising compounds. For this compound and its chemical relatives, computational tools are employed to predict their potential biological effects and their pharmacokinetic profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This predictive approach allows researchers to prioritize compounds with favorable characteristics for further synthesis and experimental testing, thereby saving significant time and resources.

While specific, in-depth in silico studies focusing exclusively on the parent compound this compound are not extensively detailed in published literature, the methodologies are well-established and frequently applied to its numerous derivatives. The xanthene scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. explorationpub.com Computational studies on xanthene derivatives, therefore, provide a strong inferential basis for the potential properties of this compound itself.

Prediction of Biological Activity

The prediction of biological activity for compounds like this compound involves computational screening against databases of known biological targets, such as enzymes and receptors. Methodologies like molecular docking and quantitative structure-activity relationship (QSAR) modeling are cornerstones of this approach.

Molecular Docking: This technique models the interaction between a small molecule (ligand), such as this compound, and the three-dimensional structure of a biological target (e.g., a protein). For instance, studies on xanthene derivatives have used molecular docking to predict their binding affinity and mechanism of action against targets like the main protease of SARS-CoV-2, various protein kinases, and phosphodiesterase 9A (PDE9A). ontosight.aievitachem.com The goal is to identify potential inhibitory or modulatory activity. The xanthene core, combined with the hydrogen-bonding capability of the carboxamide group, suggests that it could engage in meaningful interactions within the binding sites of various proteins. cymitquimica.com

QSAR Analysis: QSAR models are statistical models that correlate the chemical structure of a group of compounds with their biological activity. For xanthone (B1684191) derivatives, a class of compounds structurally related to xanthenes, QSAR models have been developed to predict anti-tuberculosis activity based on specific molecular descriptors. ontosight.ai Such models can guide the rational design of new derivatives with potentially enhanced potency. ontosight.ai

Research on various derivatives has explored a wide spectrum of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlighting the versatility of the xanthene scaffold. drugbank.comnih.gov

Prediction of ADMET Properties

The evaluation of a compound's ADMET profile is critical to determine its drug-likeness and potential for clinical success. These properties are often predicted using computational models trained on large datasets of experimental results. For this compound, key physicochemical properties that influence its ADMET profile have been calculated and are available in public databases. nih.gov

| Property | Predicted Value | Significance in ADMET Profile |

|---|---|---|

| Molecular Weight | 225.24 g/mol | Influences absorption and distribution; values under 500 g/mol are generally favored for oral bioavailability (Lipinski's Rule). |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. Fewer than 5 is a common criterion for drug-likeness. |

| Hydrogen Bond Acceptors | 2 | Impacts solubility and binding interactions. Fewer than 10 is a typical guideline. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. Fewer than 10 is often considered favorable. |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicts membrane permeability and oral absorption. Values below 140 Ų are generally associated with good cell penetration. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion. Values between 1 and 3 are often optimal for oral drugs. |

Data sourced from computational predictions available in the PubChem database (CID 725576). nih.gov These values are calculated and have not been experimentally verified.

The predicted properties for this compound, as shown in Table 1, largely fall within the ranges defined by common drug-likeness rules, such as Lipinski's Rule of Five. This suggests a favorable preliminary ADMET profile. For example, its low molecular weight and appropriate LogP value indicate a good potential for oral absorption and bioavailability.

In more comprehensive in silico studies performed on xanthene derivatives, various software platforms are used to generate more detailed ADMET predictions.

| ADMET Parameter | Computational Tool/Model Examples | Purpose of Prediction |

|---|---|---|

| Absorption | QikProp, SwissADME, Discovery Studio | Predicts human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and blood-brain barrier (BBB) penetration. |

| Distribution | Software suites like Schrödinger or MOE | Calculates plasma protein binding (PPB) and volume of distribution (Vd). |

| Metabolism | CYP Prediction Models (e.g., in StarDrop, ADMETlab) | Identifies potential sites of metabolism by Cytochrome P450 enzymes. |

| Excretion | Various QSAR-based models | Predicts renal clearance and routes of excretion. |

| Toxicity | TOPKAT, DEREK Nexus, ProTox-II | Screens for potential hepatotoxicity, cardiotoxicity, mutagenicity (Ames test), and carcinogenicity. |

This table represents common tools used in the computational evaluation of xanthene derivatives and related compounds. drugbank.com

Biological Activity and Pharmacological Investigations of 9h Xanthene 9 Carboxamide and Its Analogues

Antimicrobial Activity Studies

Derivatives of the xanthene nucleus have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. nih.govresearchgate.net

Antibacterial Efficacy and Mechanism of Action

Analogues of 9H-xanthene-9-carboxamide have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies on various xanthene derivatives reveal a range of inhibitory activities. For instance, certain 2-substituted xanthone (B1684191) derivatives were found to be effective against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. nih.gov Similarly, xanthene sulfonamide derivatives have been synthesized and evaluated for their impact on bacterial resistance mechanisms. mdpi.com

The mechanism of action for these compounds is multifaceted. Research on xanthone derivatives suggests they can disrupt the bacterial cell wall by interacting with lipoteichoic acid in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria. nih.gov Furthermore, once inside the cell, these compounds may bind to intracellular components like nucleic acids, leading to the suppression of DNA synthesis and eventual cell death. nih.gov Molecular docking studies have indicated that some derivatives can form stable complexes with bacterial gyrase, an essential enzyme for DNA replication. nih.gov Other mechanisms identified include the inhibition of bacterial efflux pumps, quorum sensing, and biofilm formation, which are critical processes in the development of multidrug resistance. mdpi.com

| Compound Type | Bacterial Strain | Activity/Result |

|---|---|---|

| 2-Substituted Xanthone Derivatives | Staphylococcus aureus | Efficacious |

| 2-Substituted Xanthone Derivatives | Escherichia coli | Efficacious |

| 2-Substituted Xanthone Derivatives | Enterococcus faecalis | Efficacious |

| Xanthene Sulfonamide Derivative 3b | - | 78% reduction in biofilm formation |

| Xanthene Sulfonamide Derivative 3c | - | 79% reduction in biofilm formation |

Antifungal Properties

The xanthene scaffold is also a source of compounds with significant antifungal properties. A series of 2-substituted xanthone derivatives demonstrated broad-spectrum antifungal activity, with one compound, 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride, inhibiting the growth of all examined fungal species. nih.gov Particularly strong efficacy was noted against the dermatophyte Trichophyton mentagrophytes. nih.gov The introduction of carboxamide moieties into various molecular scaffolds is a known strategy for developing potent fungicidal agents, particularly those that act as succinate dehydrogenase inhibitors. nih.gov

| Compound Type/Name | Fungal Species | Activity (Inhibition Zone) |

|---|---|---|

| 2-(3-(Allylamino)propoxy)-9H-xanthen-9-one hydrochloride | All tested species | Inhibited growth |

| 6-chloro-2-methyl-9H-xanthen-9-one derivatives (11 and 13) | Trichophyton mentagrophytes | 35 mm |

Antioxidant Activity and Oxidative Stress Mitigation

Xanthene derivatives are recognized for their antioxidant capabilities, which are crucial for combating oxidative stress—a condition linked to numerous diseases. nih.govacs.org This activity is often attributed to their ability to neutralize harmful reactive oxygen species (ROS). nih.gov

In Vitro Antioxidant Assays

The antioxidant potential of xanthene analogues has been quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. For example, a naturally occurring xanthene derivative, (9-(7-methyloctyl)-9H-xanthene-2,3-diol), demonstrated strong antioxidant activity in a DPPH assay with a half-maximal inhibitory concentration (IC₅₀) value of 0.29 ± 0.011 mg/mL. nih.gov Another study on synthetic xanthene and thioxanthene derivatives also utilized the DPPH assay to confirm their antioxidant properties, with one compound showing a potent IC₅₀ value of 15.44 ± 6 nM. nih.gov These assays confirm the ability of the xanthene core structure to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

| Compound Name/Type | Assay | IC₅₀ Value |

|---|---|---|

| 9-(7-methyloctyl)-9H-xanthene-2,3-diol | DPPH Radical Scavenging | 0.29 ± 0.011 mg/mL |

| 9-Phenyl-9H-xanthen-9-ol (Compound 4) | DPPH Radical Scavenging | 15.44 ± 6 nM |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, xanthene derivatives mitigate oxidative stress through various cellular mechanisms. nih.gov They can counteract the harmful effects of free radicals by binding metal ions that catalyze oxidative reactions and converting hydroperoxides into non-radical species. nih.govacs.org Oxidative stress arises from an imbalance where the production of ROS overwhelms the body's antioxidant defenses, leading to damage of cellular components like lipids, proteins, and DNA. nih.govacs.org Antioxidant compounds play a vital role in combating this by neutralizing these harmful reactive species. nih.gov The cellular effects of oxidative stress are complex, and antioxidants can intervene by directly scavenging radicals or by modulating cellular antioxidant systems. acs.orgmdpi.com

Anticancer Activity Research

The xanthene scaffold has been extensively investigated for the development of novel anticancer agents. nih.govnih.gov Analogues have demonstrated significant cytotoxic activity against a variety of human tumor cell lines.

In one study, a library of tertiary alcohols derived from xanthene and thioxanthene were synthesized and evaluated for their anticancer potential. nih.gov The compounds were tested against cervical (HeLa), liver (Hep G2), and colon (Caco-2) cancer cell lines. nih.govacs.org The results showed that specific substitutions on the xanthene core led to potent and selective cytotoxicity. For example, 9-Phenyl-9H-thioxanthen-9-ol exhibited excellent inhibitory activity against colon cancer cells (Caco-2) with an IC₅₀ of 9.6 ± 1.1 nM, while 9-Benzyl-9H-thioxanthen-9-ol showed good activity against hepatocellular carcinoma (Hep G2) cells with an IC₅₀ of 161.3 ± 41 nM. nih.gov Another analogue, 9-Benzyl-9H-xanthen-9-ol, was highly effective against HeLa cells, with an IC₅₀ of 213.06 nM. nih.gov These findings underscore the potential of 9-substituted xanthene derivatives as a promising class of compounds for cancer therapy. nih.govnih.gov

| Compound Name | Cancer Cell Line | IC₅₀ Value (nM) |

|---|---|---|

| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | 9.6 ± 1.1 |

| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver) | 161.3 ± 41 |

| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical) | 213.06 |

Anti-inflammatory Properties

The xanthene core structure is also a key element in compounds exhibiting anti-inflammatory activity. Inflammation is a critical process in many diseases, and the inhibition of inflammatory pathways is a major goal of drug discovery.

Research has shown that novel 9-aryl-9H-xanthene-3,6-diol derivatives possess significant anti-inflammatory and analgesic properties. In preclinical models using carrageenan-induced paw edema, certain substituted xanthene compounds demonstrated notable anti-inflammatory effects.

The mechanism of action for some of these derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. A study of various xanthene and thioxanthene derivatives identified a cysteine-coupled compound that exhibited potent anti-inflammatory activity with high selectivity for COX-2 inhibition. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. The investigation of xanthene derivatives as anti-inflammatory agents continues to be a promising area of research.

Inhibition of Inflammatory Mediators

The anti-inflammatory properties of xanthene derivatives are a significant area of pharmacological research. The mechanism often involves the inhibition of key inflammatory mediators, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily inhibit prostaglandin synthesis. Prostaglandins, particularly PGE2, are principal mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.gov

Research into specific xanthene analogues has demonstrated direct inhibition of these enzymes. For instance, certain synthesized xanthene derivatives have shown potent anti-inflammatory activity by selectively inhibiting the COX-2 enzyme. nih.gov In one study, a synthesized S-(9-(4-chlorophenyl)-9H-xanthen-9-yl)-l-cysteine compound exhibited a potent COX-2 inhibition with an IC50 value of 4.37 ± 0.78 nM and a high selectivity index for COX-2. nih.gov

Beyond the COX pathway, the inflammatory response involves a complex cascade of signaling pathways, such as NF-κB and mitogen-activated protein kinase (MAPK), which lead to the production of various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com Studies on related compounds have shown the ability to suppress the production of these crucial inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, indicating that xanthene derivatives may also exert their anti-inflammatory effects by modulating these broader signaling pathways. mdpi.com

In Vivo Models of Inflammation

To validate the anti-inflammatory potential of this compound and its analogues, researchers employ various in vivo models that mimic the physiological processes of inflammation. A widely used and standard model is the carrageenan-induced rat paw edema test. publichealthtoxicology.com This model is effective for screening acute anti-inflammatory activity. researchgate.net The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time. publichealthtoxicology.comresearchgate.net The efficacy of a test compound is determined by its ability to reduce the volume of this swelling compared to a control group. publichealthtoxicology.com

Another common model used for assessing sub-acute inflammation is the egg-albumin edema model, which functions similarly to the carrageenan test. researchgate.net For evaluating efficacy in chronic inflammatory conditions, such as arthritis, the Freund's complete adjuvant (FCA) induced arthritis model is utilized. researchgate.net This model induces a systemic inflammatory response that shares many features with human rheumatoid arthritis, allowing for the assessment of a compound's potential as an anti-arthritic agent. researchgate.net In studies involving xanthene derivatives, these models have been instrumental in demonstrating significant anti-inflammatory and analgesic activities with minimal gastric ulcerogenicity, a common side effect of traditional NSAIDs.

Antidiabetic Activity and Glucose Homeostasis Regulation

Xanthene derivatives have emerged as promising candidates for the management of metabolic disorders, particularly type 2 diabetes. nih.govnih.gov Their therapeutic potential lies in their ability to regulate glucose homeostasis. nih.govnih.gov The core of this activity is the enhancement of glucose uptake into skeletal muscle, which is a primary site for insulin-mediated glucose disposal. nih.govbioworld.com Studies have identified novel this compound analogues that effectively improve glucose tolerance in animal models of diabetes. nih.govnih.gov A single administration of specific xanthene derivatives to high-fat diet-induced diabetic mice was shown to improve blood glucose clearance, highlighting their potential as antidiabetic agents. nih.gov

AMP-activated Protein Kinase (AMPK) Activation

A key mechanism underlying the antidiabetic effects of certain this compound analogues is the activation of 5′ AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is a highly conserved serine/threonine kinase that acts as a master regulator of cellular energy balance. plos.orgsigmaaldrich.com When activated, it stimulates catabolic pathways that generate ATP while switching off anabolic, energy-consuming pathways. nih.govsigmaaldrich.com This action makes AMPK a critical therapeutic target for metabolic diseases. nih.gov

Specific derivatives, namely 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc), have been identified as potent AMPK activators. nih.govplos.org Research demonstrated that these compounds activate the AMPK-ACC pathway in differentiated L6 myotubes. plos.org Notably, Xn and Xc exhibited a significantly lower half-maximal effective concentration (EC50) of approximately 1.5 µM for AMPK activation, compared to the widely used antidiabetic drug metformin, which requires concentrations in the millimolar range. nih.govplos.org

Table 1: Comparative AMPK Activation of Xanthene Derivatives

| Compound | Chemical Name | EC50 (AMPK Activation) | Reference |

|---|---|---|---|

| Xn | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide | ~1.5 µM | nih.govplos.org |

| Xc | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide | ~1.5 µM | nih.govplos.org |

| Metformin | N,N-Dimethylimidodicarbonimidic diamide | ~10 mM | nih.govplos.org |

Glucose Uptake Enhancement (e.g., GLUT4 Translocation)

The activation of AMPK by xanthene derivatives directly leads to an increase in glucose uptake into cells, particularly muscle cells. nih.govplos.org This process is primarily mediated by the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. nih.govbioworld.com Once at the cell surface, GLUT4 facilitates the transport of glucose from the bloodstream into the cell. nih.gov

Studies on the xanthene derivatives Xn and Xc confirmed that their AMPK-activating properties led to elevated glucose uptake in L6 myotubes specifically by stimulating GLUT4 translocation. nih.govnih.govplos.org This effect was inhibited by the chemical AMPK inhibitor, Compound C, confirming the pathway's dependence on AMPK activation. nih.govplos.org Further research has identified other xanthene derivatives, such as DS20060511, that also induce GLUT4 translocation and stimulate glucose uptake in skeletal muscle. nih.govnih.gov The effects of DS20060511 were completely abolished in GLUT4 knockout mice, definitively linking its glucose-lowering action to this transporter. nih.govnih.gov

LKB1 Dependency in AMPK Activation

The activation of AMPK can be initiated by several upstream kinases, with Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase (CaMKK) being the most prominent. nih.gov LKB1 is considered the primary regulator of AMPK in metabolic organs. nih.gov Research has shown that the activation of AMPK by the xanthene derivatives Xn and Xc is specifically dependent on LKB1. nih.govnih.govplos.org

This dependency was established through experiments where the knockdown of STK11 (the gene encoding LKB1) eliminated the AMPK signaling induced by these compounds. nih.govnih.gov Furthermore, the use of STO-609, a CaMKK inhibitor, had no effect on the Xn- and Xc-induced AMPK activation, ruling out the involvement of the CaMKK pathway. nih.gov This positions these this compound analogues as LKB1-specific AMPK activators, which regulate glucose homeostasis through this distinct signaling pathway. nih.govnih.gov

Enzyme Modulation and Inhibition Studies

The biological activities of this compound and its analogues are closely linked to their ability to modulate the activity of various enzymes. nih.govnih.gov As discussed, a primary mechanism for their antidiabetic effect is the activation of the enzyme AMPK. nih.govplos.org

Conversely, in the context of inflammation, the mechanism involves inhibition. Xanthene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. nih.gov This inhibitory action is a cornerstone of their anti-inflammatory effects. nih.gov

Furthermore, in the field of diabetes treatment, a key therapeutic strategy is to delay carbohydrate digestion by inhibiting enzymes like α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes reduces post-prandial hyperglycemia. nih.gov While specific studies on this compound are ongoing, related xanthone derivatives have been investigated as inhibitors of α-glucosidase, suggesting a potential area of activity for this class of compounds. researchgate.net The ability of the xanthene scaffold to interact with and modulate the activity of such a diverse range of enzymes underscores its versatility as a pharmacophore in drug discovery. researchgate.net

Table 2: Mentioned Compounds | Compound Name | | | :--- | | this compound | | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) | | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc) | | S-(9-(4-chlorophenyl)-9H-xanthen-9-yl)-l-cysteine | | DS20060511 | | Metformin | | Compound C | | STO-609 | | Prostaglandin E2 (PGE2) |

Receptor Binding Affinity and Ligand-Receptor Interactions

Analogues of this compound have been extensively studied for their ability to bind to and modulate the function of various G protein-coupled receptors (GPCRs). These interactions are highly specific, ranging from direct antagonism to allosteric modulation.

A significant area of research has focused on xanthene carboxamide derivatives as antagonists of the C-C chemokine receptor 1 (CCR1). bioworld.comnih.gov CCR1 is a key receptor in inflammatory responses, and its antagonists are investigated for potential therapeutic applications in various inflammatory diseases. bioworld.com

Modifications of the lead compound, xanthene-9-carboxamide, have led to the development of small molecule antagonists with high affinity for both human and murine CCR1. acs.org One such derivative demonstrated potent binding affinity in radioligand binding assays, with IC50 values of 1.8 nM for CCR1 and 3900 nM for the related CCR3 receptor, indicating a high degree of selectivity. bioworld.com In functional assays, this same compound showed antagonist activity at the CCR1 receptor with an IC50 of 13 nM. bioworld.com

Table 3: CCR1 Receptor Binding and Functional Antagonism of a Xanthene Carboxamide Derivative

| Assay Type | Receptor | IC50 Value (nM) |

|---|---|---|

| Radioligand Binding | CCR1 | 1.8 |

| Radioligand Binding | CCR3 | 3900 |

Derivatives of this compound have been identified as selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 1 (mGlu1) receptor. nih.govresearchgate.netnih.gov PAMs bind to a site on the receptor distinct from the endogenous agonist binding site and enhance the receptor's response to the agonist without having intrinsic agonist activity themselves. nih.govresearchgate.net

Compounds such as (9H-xanthene-9-carbonyl)-carbamic acid butyl ester were found to markedly potentiate agonist-stimulated responses in cells expressing mGlu1 receptors. nih.gov These PAMs were shown to increase both the potency and the maximum efficacy of the natural agonist, glutamate. nih.govresearchgate.net This allosteric modulation is an attractive mechanism for therapeutic intervention as it enhances physiological receptor activation in a nuanced manner. nih.gov The discovery of these mGlu1 enhancers highlights the potential for developing similar modulators for other GPCRs based on the this compound scaffold. nih.govresearchgate.netnih.gov

Other Investigated Biological Activities

Beyond the more extensively studied areas, the versatile scaffold of this compound and its analogues has prompted investigations into a variety of other potential therapeutic applications. These explorations have revealed promising activities, including antiviral, antispasmodic, and enzyme inhibitory properties.

Antiviral Properties

The xanthene nucleus is a structural motif found in various compounds exhibiting a wide spectrum of biological effects, including antiviral activity. nih.govnih.gov Research has demonstrated that derivatives of xanthene show inhibitory effects against several types of viruses.

Studies have focused on the antiviral potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes against the Tobacco Mosaic Virus (TMV). researchgate.netshd-pub.org.rs Many of these synthesized compounds displayed significant anti-TMV activity. shd-pub.org.rs The core polynuclear structure of the xanthene derivative is considered a fundamental requirement for this antiviral action. researchgate.net It has been observed that the introduction of electron-withdrawing groups into the xanthene structure can lead to higher antiviral potential compared to analogues with electron-donating groups. researchgate.net

Furthermore, other xanthene derivatives have been identified with activity against other viruses. For instance, certain naturally occurring xanthones, which share the core xanthene structure, are being investigated as promising agents against human coronavirus OC43. nih.gov Additionally, specific xanthene derivatives have shown inhibitory activity against Hepatitis B virus (HBV). Methyl 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylate, isolated from a marine-derived fungus, demonstrated significant inhibition of HBV in HepG2.2.15 cells, proving more potent than the control drug, lamivudine. bjmu.edu.cn

| Compound | Target Virus | Activity (IC50) | Reference |

|---|---|---|---|

| Methyl 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylate | Hepatitis B Virus (HBV) | 11.35 µM | bjmu.edu.cn |

| 1-hydroxyisorhodoptilometrin | Hepatitis B Virus (HBV) | 4.63 µM | bjmu.edu.cn |

| Lamivudine (Positive Control) | Hepatitis B Virus (HBV) | 68.94 µM | bjmu.edu.cn |

Antispasmodic Activity

The structural framework of xanthene has also been utilized in the development of agents with antispasmodic properties. Certain clinically used drugs are based on the xanthene scaffold. bjmu.edu.cn One such example is Methantheline, a xanthene-based drug known for its use as an antispasmodic. bjmu.edu.cn The synthesis and biological activity of various xanthene-9-carboxylic acid derivatives have been a subject of research, with antispasmodic activity being a key area of investigation.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. Its inhibition is a key target in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. A series of rhodamine 6G-based derivatives containing the xanthene core were synthesized and evaluated for their ability to inhibit jack bean urease.

The results of these investigations were highly promising, with all tested compounds showing good urease inhibitory activity. Notably, two compounds from the series demonstrated exceptionally potent activity, far exceeding that of the standard inhibitor, thiourea. Molecular docking studies were also performed to understand the binding interactions between these xanthene analogues and the enzyme's active site.

| Compound | Urease Inhibitory Activity (IC50 in µM) |

|---|---|

| Compound 5a | 0.1108 ± 0.0038 |

| Compound 5c | 0.1136 ± 0.0295 |

| Thiourea (Standard) | 4.7201 ± 0.0546 |

Structure Activity Relationship Sar Studies of 9h Xanthene 9 Carboxamide Derivatives

Impact of Substituents on the Carboxamide Nitrogen

The nature of the substituent attached to the carboxamide nitrogen plays a pivotal role in defining the biological activity of 9H-xanthene-9-carboxamide derivatives. The synthesis of various analogs, such as N-(diphenylmethyl)-9H-xanthene-9-carboxamide, has allowed for a systematic investigation of this position.

In the context of positive allosteric modulators of the mGlu1 receptor, the journey from an initial screening hit, diphenylacetyl-carbamic acid ethyl ester, led to the development of (9H-xanthene-9-carbonyl)-carbamic acid butyl ester. nih.gov Further exploration revealed that replacing the carbamate with bioisosteric groups like danaher.comresearchgate.netpatsnap.comoxadiazol-3-yl and (2H-tetrazol-5-yl)-amides resulted in potent and orally available mGlu1 receptor enhancers. researchgate.netnih.gov This highlights the critical role of the electronic and steric properties of the N-substituent in modulating receptor interaction.

A study on N-substituted quinoxaline-2-carboxamides provided insights that may be applicable to the this compound scaffold. The study found that N-benzyl derivatives generally exhibited superior antimycobacterial activity compared to their N-phenyl counterparts. Furthermore, extending the linker between the carboxamide and the aromatic ring from a methylene to a propylene group maintained the activity, while an ethylene linker was detrimental. This suggests that the size and flexibility of the N-substituent are key determinants of biological efficacy.

Below is an interactive data table summarizing the impact of various substituents on the carboxamide nitrogen on the antimycobacterial activity of a related quinoxaline-2-carboxamide scaffold.

| Substituent (R) | Linker (X) | Biological Activity (MIC µg/mL) |

| H | -CH2- | >100 |

| 4-OH | -CH2- | 50 |

| 4-OCH3 | -CH2- | 25 |

| 3-F | -CH2- | 12.5 |

| 2-Cl | -CH2- | 12.5 |

| H | -(CH2)2- | >100 |

| H | -(CH2)3- | 50 |

Influence of Xanthene Ring Substitutions on Biological Activity

For instance, the development of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as mGlu1 receptor enhancers underscores the impact of ring substitution. researchgate.net Fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties, which are crucial for in vivo efficacy.

In a different therapeutic area, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The SAR studies revealed that the nature and position of substituents on both the xanthene and the benzenesulfonamide (B165840) rings were critical for activity. For example, a 4-methoxy group on the phenyl ring of the benzenesulfonamide moiety in compound 5i resulted in the most potent activity against several cell lines. This indicates that electron-donating groups can enhance the anticancer effects of this class of compounds.

The following interactive data table presents the antiproliferative activity (IC50) of selected N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives against the T-47D breast cancer cell line.

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |

| 5b | H | H | H | H | H | 38.6 |

| 5f | H | CH3 | H | H | H | 30.2 |

| 5i | H | H | H | OCH3 | H | 19.7 |

| Etoposide | - | - | - | - | - | 32.7 |

Stereochemical Considerations and Enantiomeric Purity Effects

Chirality plays a crucial role in the interaction of small molecules with biological systems, as proteins and other biological macromolecules are themselves chiral. For derivatives of this compound where the C-9 position is a stereocenter, the two enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to adverse effects.

The separation and individual testing of enantiomers are therefore critical steps in the drug development process. Techniques such as enantioselective High-Performance Liquid Chromatography (HPLC) are employed for the resolution of racemic mixtures. While specific studies on the enantiomeric resolution and differential activity of this compound derivatives are not extensively detailed in the available literature, the principles of stereochemistry in drug action are well-established and would undoubtedly apply to this class of compounds. The distinct three-dimensional arrangement of atoms in each enantiomer would lead to different binding affinities and efficacies at the target receptor.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdovepress.com For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from each other.

In the context of CCR1 antagonists, a pharmacophore model was developed that identified one hydrogen-bond acceptor, one positive ionizable group, and two hydrophobic groups as key features for activity. researchgate.net Such models serve as valuable guides for virtual screening of compound libraries to identify new hits with the desired activity and for the rational design of more potent and selective analogs.

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com Strategies for optimizing this compound derivatives include:

Structure-Activity Relationship (SAR)-directed optimization : Systematically modifying the lead compound based on established SAR to enhance potency and selectivity. patsnap.comnih.gov

Bioisosteric replacement : Substituting functional groups with other groups that have similar physical or chemical properties to improve biological activity or reduce toxicity. patsnap.com

Scaffold hopping : Replacing the core xanthene structure with a different scaffold while retaining the key pharmacophoric features to discover novel chemical series with improved properties. patsnap.com

Through these combined approaches of SAR studies, stereochemical analysis, and computational modeling, researchers continue to unlock the full therapeutic potential of the this compound scaffold.

Mechanism of Action Investigations and Molecular Interactions

Elucidation of Precise Molecular Mechanisms

The precise molecular mechanisms of action for 9H-xanthene-9-carboxamide have not been extensively detailed in publicly available scientific literature. Research has predominantly centered on the synthesis and activity of its derivatives. For instance, various amide derivatives of 9H-xanthene-9-carboxylic acid have been explored for their biological activities. researchgate.net However, the specific targets and the cascade of molecular events initiated by the parent compound, this compound, are not yet clearly defined.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Direct evidence and detailed studies on the specific interactions of this compound with biological macromolecules such as proteins and nucleic acids are not well-documented. While the broader class of xanthene derivatives has been investigated for such interactions, this information does not specifically apply to the unmodified this compound as per the strict inclusion criteria of this article.

Cellular Signaling Pathway Modulation

The direct impact of this compound on specific cellular signaling pathways has not been a primary focus of the available research. Studies on its derivatives have indicated modulation of pathways such as those involving metabotropic glutamate (B1630785) receptor 1 (mGluR1) and AMP-activated protein kinase (AMPK). nih.govijrpc.com For example, certain derivatives have been identified as positive allosteric modulators of mGlu1 receptors, which are G-protein coupled receptors that stimulate phosphoinositide hydrolysis and increase intracellular calcium concentrations. researchgate.net Other derivatives have been shown to act as AMPK activators, which can stimulate the translocation of glucose transporter type 4 (GLUT4). ijrpc.com However, it is crucial to note that these findings pertain to derivatives and cannot be directly attributed to this compound.

Metabolic Process Influence

The influence of this compound on metabolic processes is an area that requires further investigation. While some derivatives have been explored for their potential in managing metabolic diseases like diabetes mellitus through the activation of AMPK, which in turn elevates glucose uptake, specific data on the parent compound's effect on metabolic pathways is not available. ijrpc.com

Potential Therapeutic Applications and Future Research Directions

Drug Development Targeting Specific Biological Pathways

Research into 9H-xanthene-9-carboxamide derivatives has identified their activity in several key biological pathways, highlighting their potential for targeted drug development.

Metabotropic Glutamate (B1630785) Receptor 1 (mGlu1) Modulation : A significant area of research has focused on developing derivatives as positive allosteric modulators (PAMs) of the mGlu1 receptor. nih.govresearchgate.net These receptors are involved in excitatory neurotransmission and are therapeutic targets for neurological and psychiatric disorders. Small molecule enhancers based on a lead compound, (9H-xanthene-9-carbonyl)-carbamic acid butyl ester, were designed as pharmacological tools to study physiological roles mediated by mGlu1 receptors. nih.govresearchgate.net Subsequent research led to the synthesis of potent and orally available mGlu1 receptor enhancers, such as 9H-Xanthene-9-carboxylic acid nih.govnih.govresearchgate.netoxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation : Certain derivatives have been identified as activators of 5' AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy homeostasis. researchgate.netijrpc.com AMPK activators are considered promising therapeutic targets for metabolic diseases like type 2 diabetes. researchgate.netresearchgate.net Specific thioureido-ethyl-amide derivatives of 9H-xanthene-9-carboxylic acid were found to elevate glucose uptake in L6 myotubes by stimulating the translocation of glucose transporter type 4 (GLUT4), a process dependent on the LKB1 upstream kinase. ijrpc.comresearchgate.net

Potential in Medicinal Chemistry and Pharmaceutical Research

The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and synthetic tractability. researchgate.netnih.gov The presence of different substituents at the 9-position strongly influences the biological applications of the xanthene core. nih.govijarsct.co.in

The formation of amides from the parent 9H-xanthene-9-carboxylic acid is a common and straightforward synthetic strategy. researchgate.net This allows for the creation of large libraries of diverse compounds for screening. The versatility of this scaffold has been demonstrated by its use in developing agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. researchgate.netnih.gov For instance, a series of substituted xanthenes, including an N,N-diethyl carboxamide derivative, was synthesized and showed inhibitory activity against cancer cell growth. umn.edu

Below is a table summarizing research findings on various derivatives:

| Derivative Class | Biological Target/Activity | Research Focus |

| Carbamates and Amides | mGlu1 Receptor Positive Allosteric Modulators | Development of pharmacological tools for studying mGlu1 receptor roles. nih.govresearchgate.net |

| Thioureido-ethyl-amides | AMPK Activation, GLUT4 Translocation | Potential treatment for metabolic diseases like diabetes mellitus. ijrpc.comresearchgate.net |

| N,N-diethyl-carboxamides | Cancer Cell Growth Inhibition | Exploration of cytotoxic potential against various cancer cell lines (DU-145, MCF-7, HeLa). umn.edu |